molecular formula C24H24N4O2 B2487172 (+)-SHIN1 CAS No. 2443966-90-1

(+)-SHIN1

货号: B2487172
CAS 编号: 2443966-90-1
分子量: 400.482
InChI 键: VVVOFJZXKJKHTD-DEOSSOPVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-SHIN1 是化学和药理学领域中一个备受关注的化合物。它以其独特的立体化学和在各个科学领域中的潜在应用而闻名。该化合物的结构和性质使其成为研究和开发的宝贵对象。

准备方法

合成路线和反应条件

(+)-SHIN1 的合成涉及多个步骤,每个步骤都需要特定的反应条件。该过程通常从选择合适的起始原料开始,然后进行一系列化学反应来构建所需的分子结构。常见的合成路线包括:

    水热合成: 该方法涉及使用高温高压来促进起始原料之间的反应。反应条件需要严格控制,以确保形成所需产物。

    溶剂热合成: 与水热合成类似,该方法使用溶剂溶解反应物并促进反应。

工业生产方法

在工业环境中,this compound 的生产是通过使用优化的反应条件进行规模化生产,以最大限度地提高产量并降低成本。该过程涉及使用大型反应器并持续监测反应参数,以确保一致的质量。结晶和纯化等技术用于分离最终产物。

化学反应分析

Enzymatic Inhibition of SHMT Isoforms

(+)-SHIN1 selectively targets SHMT1 (cytosolic) and SHMT2 (mitochondrial), which catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.

Parameter SHMT1 SHMT2 Source
IC₅₀ (enzyme inhibition)5 nM13 nM
Cellular growth inhibition (HCT-116)IC₅₀ = 870 nM-

Structural analyses reveal that this compound binds competitively to the folate-binding pocket of SHMT, displacing 5-formyl-THF and disrupting 1C unit transfer . Its biphenyl and hydroxyl groups form critical interactions with conserved residues (e.g., Tyr105 in E. faecium SHMT), enhancing binding affinity .

Metabolic Disruption in Cancer Cells

This compound depletes nucleotide pools and glutathione in diffuse large B-cell lymphoma (DLBCL) and other cancer models:

Metabolic Effect Observation Source
Purine intermediate accumulationAICAR, SAICAR (↑ 5–10 fold)
Nucleotide triphosphate depletiondTTP, ATP, GTP (↓ 50–80%)
Glutathione reduction↓ 40–60% in DLBCL cells

Formate supplementation rescues 1C metabolism in T-cell leukemia (e.g., Jurkat) but fails in DLBCL due to glycine auxotrophy . This highlights cell-type-specific dependencies on SHMT for glycine synthesis.

Structural and Kinetic Interactions

Crystallography and NMR studies elucidate this compound’s binding mode:

  • Binding Site: Occupies the PLP (pyridoxal 5'-phosphate) cofactor pocket, forming hydrogen bonds with Asp230 and Tyr105 .

  • Enantioselectivity: (+)-enantiomer shows 100–1,000× greater potency than (−)-SHIN1 .

  • Kinetics: Competitive inhibition with Kᵢ = 1.2 nM for SHMT1 .

Pharmacological Synergy and Limitations

  • Synergy with Antifolates: Combines with methotrexate (MTX) to amplify 1C metabolism blockade .

  • Microsomal Instability: Rapid degradation in liver microsomes limits in vivo utility .

  • Species Specificity: Biphasic melting curves observed with E. coli SHMT suggest divergent binding mechanisms .

Key Research Findings

  • Glycine Limitation: DLBCL cells rely on SHMT-derived glycine for purine synthesis, explaining formate’s failure to rescue growth .

  • Antibacterial Selectivity: Activity against E. faecium but not E. coli correlates with SHMT loop structural variability .

  • Therapeutic Potential: SHMT inhibition sensitizes cancer cells to nucleoside analogues and antifolates .

科学研究应用

Case Studies and Findings

  • Sensitivity in Cancer Cell Lines : A study screened nearly 300 human cancer cell lines, revealing a median IC50 of 4 µM for (+)-SHIN1. Notably, B-cell lymphoma cells demonstrated heightened sensitivity, particularly Burkitt’s lymphoma and diffuse large B-cell lymphoma (DLBCL) cells, which were significantly affected by SHMT inhibition .
  • Growth Suppression : In Rh30 rhabdomyosarcoma cells, treatment with this compound resulted in a dose-dependent growth suppression. The IC50 values were calculated using real-time growth assays, confirming the efficacy of the compound against these cell lines .
  • Rescue Experiments : The addition of formate was shown to rescue some cell lines from the antigrowth effects of this compound, indicating that glycine depletion is a critical factor in its mechanism .

Targeting Bacterial Infections

Recent research has identified this compound as a potent antibacterial agent against Enterococcus faecium. The compound demonstrates bacteriostatic properties with an effective concentration (EC50) as low as 101110^{-11} M .

Case Studies and Findings

  • Synergistic Effects : Studies have shown that this compound can synergistically enhance the antibacterial activity of other nucleoside analogues, suggesting its potential use in combination therapies for treating bacterial infections .
  • Resistance Mechanisms : Research indicates that excess deoxythymidine can reduce the effectiveness of this compound, highlighting the importance of understanding bacterial resistance mechanisms when developing therapeutic strategies .

Potential in Viral and Parasitic Infections

While most studies have focused on cancer and bacterial applications, there is emerging evidence that SHMT inhibitors like this compound may also hold promise against viral and parasitic infections. The inhibition of SHMT could disrupt the metabolic processes that these pathogens rely on for survival and replication.

Data Summary Table

Application AreaKey FindingsReferences
Cancer TherapyMedian IC50 of 4 µM; effective against B-cell lymphomas
AntibacterialEC50 of 101110^{-11} M against E. faecium; enhances nucleoside analogues
Viral/ParasiticPotential disruption of metabolic processes; further research needed

作用机制

(+)-SHIN1 的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物与受体或酶结合,调节其活性并触发下游效应。 这种相互作用会导致细胞过程发生变化,例如信号转导、基因表达和代谢途径 .

相似化合物的比较

(+)-SHIN1 可以与其他类似化合物进行比较,以突出其独特性。一些类似化合物包括:

总之,this compound 是一种具有多种应用并具有在各个科学领域中具有巨大潜力的化合物。其独特的性质和反应性使其成为持续研究和开发的宝贵对象。

生物活性

(+)-SHIN1 is a potent inhibitor of serine hydroxymethyltransferase (SHMT), an enzyme involved in one-carbon metabolism, which plays a crucial role in various biological processes including nucleotide synthesis and cellular metabolism. This article explores the biological activity of this compound, focusing on its antibacterial properties, effects on cancer cells, and potential therapeutic applications.

Inhibition of SHMT

This compound functions primarily by inhibiting SHMT, which catalyzes the conversion of serine to glycine while generating methylene-tetrahydrofolate. This inhibition disrupts one-carbon metabolism, leading to significant metabolic alterations within cells. The binding affinity of this compound to SHMT is enhanced in the presence of serine, which stabilizes the enzyme's structure, thereby increasing the effectiveness of the inhibitor .

Efficacy Against Enterococcus faecium

Research indicates that this compound exhibits remarkable antibacterial activity against Enterococcus faecium, with a 50% effective concentration (EC50) of approximately 1011M10^{-11}\,\text{M}. This compound acts bacteriostatically rather than bactericidally, meaning it inhibits bacterial growth without killing the bacteria directly. The mechanism involves interference with thymidine synthesis by blocking the supply of one-carbon units necessary for nucleotide biosynthesis .

Synergistic Effects

Additionally, this compound has been shown to enhance the antibacterial effects of nucleoside analogues. This synergistic interaction suggests that combining this compound with other antibacterial agents could improve therapeutic outcomes against resistant bacterial strains .

Induction of Apoptosis

In cancer research, this compound has demonstrated significant antiproliferative effects across various human cancer cell lines. For instance, in studies involving T-cell acute lymphoblastic leukemia (T-ALL), treatment with this compound resulted in cell cycle arrest and increased apoptosis through reactive oxygen species (ROS) generation. Specifically, it was noted that treatment led to a substantial decrease in intracellular glucose levels and altered metabolic profiles indicative of reduced glycolytic activity .

Case Study: T-ALL Cell Lines

In a notable case study involving T-ALL cell lines, the administration of this compound resulted in:

  • Cell Proliferation Inhibition : Significant reduction in cell proliferation was observed at concentrations as low as 90 nM.
  • Metabolic Profiling : Metabolomic analyses revealed decreased levels of purine biosynthesis intermediates and alterations in nucleotide levels consistent with SHMT inhibition .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectEC50 Value
AntibacterialInhibition of E. faecium growth1011M10^{-11}\,\text{M}
Cancer Cell ProliferationInduction of apoptosis and cell cycle arrest90 nM
Synergistic ActivityEnhanced efficacy with nucleoside analoguesN/A

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which (+)-SHIN1 inhibits mitochondrial folate metabolism in chronic myeloid leukemia (CML) cells?

this compound disrupts mitochondrial folate metabolism by targeting key enzymes in the one-carbon folate cycle, leading to depletion of nucleotide precursors such as purines and thymidine. This inhibition is experimentally validated using isotopic tracing (e.g., 13C315N1-serine) to track metabolic flux in K562 cells. The depletion triggers AMPKα activation and mTORC1 suppression, inducing differentiation and senescence in leukemic stem cells (LSCs) .

Q. Which experimental models are most suitable for studying this compound’s therapeutic effects?

Primary CML CD34+ cells and K562 cell lines are widely used due to their relevance to leukemia biology. For mechanistic studies, TSC2-knockout models help isolate mTORC1 pathway interactions. Flow cytometry and LC-MS are critical for tracking cell division and quantifying metabolites like UMP, UTP, and CTP .

Q. How does this compound synergize with standard therapies like imatinib in CML treatment?

this compound enhances imatinib efficacy by targeting residual LSCs that evade tyrosine kinase inhibitors. Combined treatment increases cell division rates (measured via CFSE dilution assays) and reduces purine salvage pathways. Statistical validation involves repeated-measures ANOVA and Dunnett’s post hoc tests to confirm synergy .

Advanced Research Questions

Q. What methodological challenges arise when resolving contradictory data on this compound’s selectivity for LSCs versus normal hematopoietic cells?

Contradictions often stem from variations in folate availability across cell types. To address this:

  • Use isotopic tracing under controlled folate conditions.
  • Compare metabolic rescue via adenosine/guanosine supplementation in LSCs vs. normal cells.
  • Validate findings with single-cell RNA sequencing to identify heterogeneity in folate pathway gene expression .

Q. How can researchers optimize experimental designs to assess this compound’s long-term effects on cellular senescence?

  • Temporal profiling : Collect data at multiple timepoints (e.g., 24h, 72h, 1 week) to track senescence markers (SA-β-gal activity, p16INK4a).
  • Control for off-target effects : Include pharmacological inhibitors (e.g., rapamycin for mTORC1) and genetic knockdowns (e.g., AMPKα siRNA).
  • Statistical rigor : Use survival analysis (Kaplan-Meier curves) and Cox proportional hazards models for longitudinal data .

Q. What strategies validate this compound’s specificity for mitochondrial folate enzymes over cytosolic isoforms?

  • Enzyme activity assays : Compare IC50 values for mitochondrial (e.g., MTHFD2) vs. cytosolic (e.g., MTHFD1) isoforms.
  • Subcellular fractionation : Isolate mitochondrial and cytosolic compartments via differential centrifugation, then quantify enzyme inhibition.
  • Crystallography : Resolve co-crystal structures of this compound bound to target enzymes to confirm binding pockets .

Q. How should researchers address variability in this compound response across patient-derived xenograft (PDX) models?

  • Stratify PDX models by genetic biomarkers (e.g., BCR-ABL mutation status).
  • Use mixed-effects models to account for inter-model variability in tumor growth rates.
  • Incorporate metabolomics : Correlate baseline folate metabolite levels with treatment response .

Q. Methodological Guidelines for Data Interpretation

  • Handling metabolic flux data : Normalize isotopic enrichment values to internal standards (e.g., 13C-glutamine) to minimize batch effects .
  • Ethical considerations in preclinical studies : Adhere to ARRIVE guidelines for reporting in vivo experiments, including sample size justification and randomization .
  • Reproducibility : Provide raw data and analysis scripts in supplemental materials, as recommended by the Beilstein Journal of Organic Chemistry .

属性

IUPAC Name

(4S)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOFJZXKJKHTD-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NN1)OC(=C([C@@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。